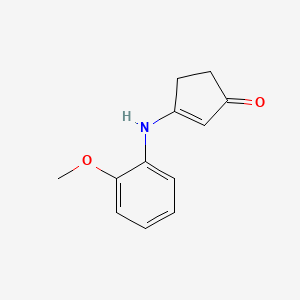

3-(2-Methoxyanilino)cyclopent-2-en-1-one

Description

Properties

IUPAC Name |

3-(2-methoxyanilino)cyclopent-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-15-12-5-3-2-4-11(12)13-9-6-7-10(14)8-9/h2-5,8,13H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHFMGOFLXNJVPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2=CC(=O)CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyanilino)cyclopent-2-en-1-one typically involves the reaction of 2-methoxyaniline with cyclopent-2-en-1-one under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of the aniline to the cyclopentenone ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyanilino)cyclopent-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of cyclopentanol derivatives.

Substitution: Formation of halogenated aniline derivatives.

Scientific Research Applications

3-(2-Methoxyanilino)cyclopent-2-en-1-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyanilino)cyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

(Z)-3-(2-Methoxyanilino)-1-phenylbut-2-en-1-one

- Structure: Shares the 2-methoxyanilino group but differs in the enone system (but-2-en-1-one vs. cyclopentenone).

- Synthesis : Prepared via InBr₃-catalyzed condensation (83% yield) .

- Crystallography: Tetragonal system (P42/n), with a larger unit cell volume (2925.9 ų) compared to cyclopentenone derivatives .

- Applications: Serves as a precursor for bioactive β-enamino ketones .

3-((4-Ethoxyphenyl)amino)cyclopent-2-enone

- Structure : Ethoxy substitution instead of methoxy on the aniline ring.

Functional Analogs

(3S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic Acid

- Structure : Cyclopentene core with difluoromethylenyl and carboxylic acid groups.

- Synthesis : Multi-step process involving tert-butoxycarbonyl (Boc) protection, LiOH-mediated hydrolysis (92% yield), and trifluoroacetic acid deprotection .

- Key Differences: The carboxylic acid group enhances polarity, making it more water-soluble than 3-(2-Methoxyanilino)cyclopent-2-en-1-one .

trans-4,5-bis(dibenzylamino)cyclopent-2-en-1-one

- Structure: Bifunctional cyclopentenone with dibenzylamino groups.

- Synthesis: Eco-friendly aqueous-phase reaction (96% yield), highlighting divergent synthetic strategies compared to organic solvent-based methods for 3-(2-Methoxyanilino)cyclopent-2-en-1-one .

Pharmacological Analogs

MMV085203 (2-(2-Methoxyanilino)-3-piperidin-1-ylnaphthalene-1,4-dione)

- Structure: Naphthoquinone core with 2-methoxyanilino and piperidine substituents.

- Activity : Potent against Plasmodium falciparum (malaria parasite), with efficacy in both asexual and sexual stages .

- Comparison: The naphthoquinone moiety enhances redox activity, unlike the cyclopentenone core, which may limit similar mechanisms .

3-Methyl-2-(pentyloxy)cyclopent-2-en-1-one

- Structure: Cyclopentenone with methyl and pentyloxy groups.

- Applications : Used in fragrances; safety evaluated by the International Fragrance Association (IFRA) with restricted concentrations due to sensitization risks .

Data Tables

Table 2: Crystallographic Data

Q & A

Q. What synthetic methodologies are reported for 3-(2-Methoxyanilino)cyclopent-2-en-1-one?

A room-temperature, InBr3-catalyzed condensation reaction between 1-phenylbutane-1,3-dione and 2-methoxybenzenamine yields the compound with 83% efficiency. Key steps include:

- Reagents : 1-phenylbutane-1,3-dione (5 mmol), 2-methoxybenzenamine (5 mmol), InBr3 (0.05 mmol).

- Workup : Dilution with H₂O, extraction with EtOAc, and silica gel chromatography (ethyl acetate:cyclohexane = 2:8).

- Characterization : IR, ¹H/¹³C NMR, ESI-MS, and elemental analysis confirm purity .

Q. How is the crystal structure of 3-(2-Methoxyanilino)cyclopent-2-en-1-one determined?

Single-crystal X-ray diffraction (SC-XRD) reveals:

- Space group : Tetragonal , with , , .

- Key interactions : Intramolecular N–H⋯O hydrogen bond and C–H⋯π interactions (2.79 Å) stabilize the 3D supramolecular network.

- Refinement : SHELXL software (, ) with constrained H-atom parameters .

Q. Table 1: Crystallographic Data

| Parameter | Value |

|---|---|

| Space group | |

| 19.125(2) | |

| 7.9993(19) | |

| 2925.9(8) | |

| 8 | |

| -factor | 0.042 |

Advanced Research Questions

Q. How do intermolecular interactions influence the compound’s supramolecular architecture?

The crystal lattice is stabilized by:

- C–H⋯π interactions : Between methoxyphenyl and enaminone moieties (distance: 2.78–2.79 Å, angle: 152.8°–166.5°).

- Packing motifs : Centrosymmetric "windmill" clusters linked into a 3D network, critical for predicting solubility and mechanical stability .

Q. What computational methods validate the experimental structural data?

Density Functional Theory (DFT) can:

- Compare calculated vs. experimental bond lengths (e.g., C10–C11: 1.417 Å (exp) vs. 1.421 Å (calc)).

- Analyze electron delocalization in the enaminone system using Natural Bond Orbital (NBO) analysis .

Q. How can spectroscopic contradictions (e.g., NMR vs. X-ray) be resolved?

- Dynamic effects in NMR : Tautomeric equilibria or solvent-induced conformational changes may explain discrepancies between solid-state (X-ray) and solution (NMR) data.

- Variable-temperature NMR : Monitor shifts to identify dynamic processes .

Q. What bioactivity is suggested for β-enaminone derivatives like this compound?

β-Enaminones are intermediates for:

- Antitumor agents : Via Michael addition or cyclization reactions.

- Antimicrobials : Structural analogs inhibit bacterial enzymes (e.g., DNA gyrase).

- Synthesis : Modify the methoxy or phenyl groups to enhance target specificity .

Methodological Recommendations

Q. How to optimize reaction yields for similar enaminones?

Q. What advanced techniques characterize electronic properties?

- UV-Vis spectroscopy : Identify π→π* and n→π* transitions (λmax ~ 300–400 nm).

- Cyclic Voltammetry : Measure redox potentials to assess electron-donating/withdrawing effects of substituents .

Data Contradiction Analysis

Q. Why do bond lengths differ between X-ray and computational models?

- Experimental constraints : X-ray refinements may underestimate thermal motion.

- Theoretical approximations : Basis set limitations in DFT (e.g., B3LYP/6-31G* vs. larger basis sets).

- Mitigation : Use hybrid functionals (e.g., M06-2X) and include dispersion corrections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.